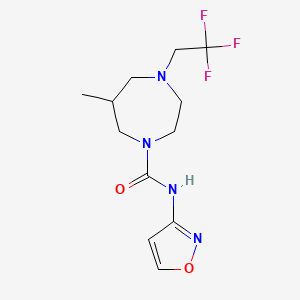![molecular formula C13H15N3O3S2 B7419379 3-(ethenesulfonyl)-N-[1-methyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl]propanamide](/img/structure/B7419379.png)
3-(ethenesulfonyl)-N-[1-methyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(ethenesulfonyl)-N-[1-methyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethenesulfonyl group, a thiophene ring, and a pyrazole moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethenesulfonyl)-N-[1-methyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the ethenesulfonyl group: This step involves the reaction of the intermediate compound with ethenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(ethenesulfonyl)-N-[1-methyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ethenesulfonyl group can be reduced to an ethylsulfonyl group.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Ethylsulfonyl derivatives.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
3-(ethenesulfonyl)-N-[1-methyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(ethenesulfonyl)-N-[1-methyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(ethenesulfonyl)-2-methyl-propionamide
- 3-aminoethylthiophene hydrochloride
- 1-methyl-3-phenylisoquinoline derivatives
Uniqueness
3-(ethenesulfonyl)-N-[1-methyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethenesulfonyl group, thiophene ring, and pyrazole moiety makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
3-ethenylsulfonyl-N-(2-methyl-5-thiophen-3-ylpyrazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S2/c1-3-21(18,19)7-5-13(17)14-12-8-11(15-16(12)2)10-4-6-20-9-10/h3-4,6,8-9H,1,5,7H2,2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEZQINRQHVZSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CSC=C2)NC(=O)CCS(=O)(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Methyl-1-[4-[methyl-(6-methylpyridazin-3-yl)amino]piperidin-1-yl]butan-2-ol](/img/structure/B7419309.png)
![N-{4-[(4-oxoazetidin-2-yl)oxy]phenyl}oxane-3-carboxamide](/img/structure/B7419321.png)
![tert-butyl (2R)-2-[(1-cyclobutylpiperidin-4-yl)carbamoyl]azetidine-1-carboxylate](/img/structure/B7419328.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(2,2,6,6-tetramethylmorpholin-4-yl)propanamide](/img/structure/B7419346.png)
![2-Ethyl-2-[4-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)piperazine-1-carbonyl]butanoic acid](/img/structure/B7419350.png)

![2-[3-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoazepan-1-yl]acetic acid](/img/structure/B7419358.png)
![2-[3-[(2-Methyl-2-phenylpropanoyl)amino]-1,2,4-triazol-1-yl]acetic acid](/img/structure/B7419373.png)
![N-(1,1,1-trifluorohex-5-yn-3-yl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B7419376.png)
![(1R,2R)-2-[[1-[(2-chlorophenyl)methyl]imidazol-2-yl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7419377.png)
![3-cyano-N-(1,3-dimethyl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyridin-5-yl)benzenesulfonamide](/img/structure/B7419380.png)
![[4-[(3,4-Dimethylphenyl)methylamino]-2-(hydroxymethyl)phenyl]methanol](/img/structure/B7419402.png)
